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Compound of Interest

Compound Name: LY 345899

Cat. No.: B15613109

A detailed analysis of two prominent inhibitors targeting one-carbon metabolism for cancer
therapy.

This guide provides a comprehensive comparison of the in vivo efficacy of two key inhibitors of
methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, LY345899 and DS18561882.
Both compounds target the one-carbon metabolic pathway, which is crucial for the biosynthesis
of nucleotides necessary for the rapid proliferation of cancer cells.[1][2][3][4] While both have
shown promise in preclinical cancer models, they exhibit differences in their specificity and
have been evaluated in distinct tumor types.

Mechanism of Action

Both LY345899 and DS18561882 function by inhibiting enzymes in the one-carbon folate
metabolic pathway. This pathway is compartmentalized within the cell, with MTHFD1 primarily
in the cytoplasm and MTHFD2 and MTHFD2L in the mitochondria.[4] These enzymes are
critical for generating one-carbon units required for the synthesis of purines and thymidylate,
essential components of DNA replication.[2][5] By disrupting this pathway, these inhibitors can
starve cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest
and apoptosis.[2]

LY345899 is a folate analog that inhibits both MTHFD1 and MTHFDZ2.[6] It has a higher
potency for MTHFD1 (IC50 of 96 nM) compared to MTHFD2 (IC50 of 663 nM).[6][7][8] In
contrast, DS18561882 was developed as a more selective inhibitor of MTHFD2.[7][8][9] The
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primary mechanism of DS18561882 is to block purine synthesis by inhibiting MTHFD2, leading
to growth arrest.[5]
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Caption: Simplified signaling pathway of one-carbon metabolism and inhibitor targets.

In Vivo Efficacy and Tumor Models

Direct head-to-head in vivo comparison studies between LY345899 and DS18561882 are not
readily available in the public domain. However, individual studies have demonstrated the anti-
tumor efficacy of each compound in different cancer models.

Table 1: Summary of In Vivo Efficacy Data

. Key Efficacy
Compound Cancer Type Animal Model L Reference
Findings
Cell line
Decreased
xenografts
Colorectal tumor volume
LY345899 (SW620, LoVo) [51[71[8]
Cancer and
and PDX .
metastasis.
models
Decreased tumor
burden with no
MDA-MB-231 change in mouse
DS18561882 Breast Cancer ) ) [5]
xenograft weight at a high
dose (300
mg/kg).

| DS18561882 | Inflammatory Disease | Delayed Type Hypersensitivity (DTH) model |
Protection from inflammation. |[10] |

LY345899 has shown potent antitumor activity in colorectal cancer models, leading to reduced
tumor growth and metastasis.[5][6][11] DS18561882 has demonstrated efficacy in a breast
cancer xenograft model, significantly reducing tumor growth.[5][7][8][9] Interestingly,
DS18561882 has also been shown to be effective in a T-cell-dependent inflammatory disease
model, suggesting its potential application beyond oncology.[10]

Experimental Protocols
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The following tables outline generalized experimental protocols for in vivo efficacy studies,

based on the available literature.

Table 2: In Vivo Tumor Xenograft Model Protocol

Step Procedure Details
Grow cancer cells (e.g.,
SW620 for colorectal, Standard cell culture
1. Cell Culture . .
MDA-MB-231 for breast) in  conditions.
appropriate media.
Animal protocols should be
] Use immunodeficient mice approved by an Institutional
2. Animal Model

(e.g., nude or BALB/c).

Animal Care and Use
Committee.[12]

3. Cell Implantation

Subcutaneously inject cancer
cells into the flank of the mice.

Typically 1-5 million cells per

mouse.[1]

4. Tumor Growth

Allow tumors to reach a
palpable size (e.g., 100-200

mma3).

[1]

5. Treatment

Randomize mice into control
and treatment groups.
Administer compounds via the

specified route.

LY345899: Intraperitoneal
injection.[6] DS18561882: Oral
administration.[7][8][9] Control

group receives a vehicle.

6. Monitoring

Monitor tumor volume and

body weight regularly.

Tumor volume can be
calculated using the formula:
(length x width?)/2.

| 7. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the

study period. | Collect tumors for further analysis (e.g., histology, biomarker analysis). |
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Caption: General workflow for in vivo tumor xenograft studies.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15613109?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Both LY345899 and DS18561882 are promising inhibitors of one-carbon metabolism with
demonstrated in vivo anti-tumor activity. LY345899, a dual MTHFD1/2 inhibitor, has shown
efficacy in colorectal cancer models. DS18561882, a more selective MTHFD?2 inhibitor, has
been effective in a breast cancer model and has also shown potential in inflammatory disease
models. The choice between these inhibitors for further drug development would likely depend
on the specific cancer type and the desired therapeutic window, considering the differing
expression and roles of MTHFD1 and MTHFD?2 in various tissues. Further head-to-head
comparative studies would be invaluable in elucidating the relative therapeutic potential of
these two compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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